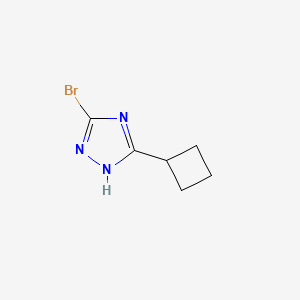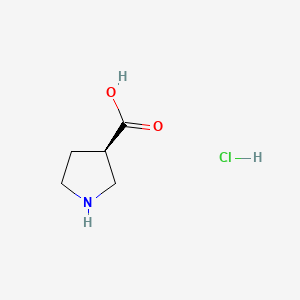
(R)-pyrrolidine-3-carboxylic acid hydrochloride
説明
Pyrrolidine-3-carboxylic acid, also known as proline, is an amino acid, a building block of proteins that are essential for the body. It is a cyclic compound and is unique because its side chain is bonded to the protein backbone twice, forming a five-membered nitrogen-containing ring. The “R” in “®-pyrrolidine-3-carboxylic acid” refers to the configuration of the molecule .
Molecular Structure Analysis
The molecular structure of a compound like “®-pyrrolidine-3-carboxylic acid hydrochloride” would be determined by various factors including its atomic composition, the arrangement of those atoms, and the chemical bonds that hold those atoms together . The “R” configuration indicates the spatial arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions involving “®-pyrrolidine-3-carboxylic acid hydrochloride” would depend on the conditions of the reaction such as temperature, pressure, and the presence of other chemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “®-pyrrolidine-3-carboxylic acid hydrochloride” would be determined by its molecular structure and can include properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Medicinal Chemistry and Drug Discovery
The pyrrolidine scaffold, including (R)-pyrrolidine-3-carboxylic acid hydrochloride, is widely utilized in medicinal chemistry for designing biologically active compounds. Its significance lies in the saturated nature and the sp^3-hybridization of the pyrrolidine ring, which allows for efficient exploration of pharmacophore space. This contributes to stereochemistry and enhances three-dimensional (3D) coverage, leading to target selectivity in drug candidates. The ability to manipulate the stereochemistry and the spatial orientation of substituents on the pyrrolidine ring enables the development of drugs with varied biological profiles, addressing different therapeutic needs (Li Petri et al., 2021).
Plant Defense Mechanisms
Research into this compound and its related compounds has also highlighted its role in plant defense against pathogens. Pyrroline-5-carboxylate (P5C), a related compound, is part of both proline biosynthesis and catabolism in plants. It has been shown that P5C metabolism is tightly regulated during pathogen infection, indicating a significant role in plant defense. The synthesis of P5C in mitochondria contributes to resistance against invading pathogens, with mechanisms involving salicylic acid-dependent pathways and reactive oxygen species (ROS) (Qamar et al., 2015).
Material Science and Industrial Applications
In the context of material science, the structural attributes of this compound contribute to the development of novel materials. For instance, pyrrolidone-based surfactants, derived from similar structures, showcase how the pyrrolidone ring can enhance the performance of surfactants by improving water solubility, compatibility, and solvency. This versatility makes pyrrolidone derivatives valuable for both industrial and academic research, potentially leading to less toxic and more effective surfactants (Login, 1995).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
®-pyrrolidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the binding of ®-pyrrolidine-3-carboxylic acid hydrochloride to the enzyme’s active site, leading to the modulation of its catalytic activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their structure and function.
Cellular Effects
The effects of ®-pyrrolidine-3-carboxylic acid hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, ®-pyrrolidine-3-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, its binding to cytochrome P450 can inhibit the enzyme’s activity, leading to altered metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-pyrrolidine-3-carboxylic acid hydrochloride in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment . Long-term exposure to ®-pyrrolidine-3-carboxylic acid hydrochloride can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of ®-pyrrolidine-3-carboxylic acid hydrochloride in animal models are dose-dependent. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
®-pyrrolidine-3-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating the activity of enzymes involved in their synthesis and degradation . This compound’s role in metabolic pathways highlights its potential as a tool for studying cellular metabolism and its regulation.
Transport and Distribution
The transport and distribution of ®-pyrrolidine-3-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity . Understanding the transport mechanisms of this compound is essential for optimizing its use in experimental settings.
Subcellular Localization
®-pyrrolidine-3-carboxylic acid hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles, such as the mitochondria or nucleus . The subcellular localization of ®-pyrrolidine-3-carboxylic acid hydrochloride is crucial for understanding its mechanism of action and its impact on cellular processes.
特性
IUPAC Name |
(3R)-pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLYMMIZJWYJG-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656411 | |
| Record name | (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202245-51-9 | |
| Record name | (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-pyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)
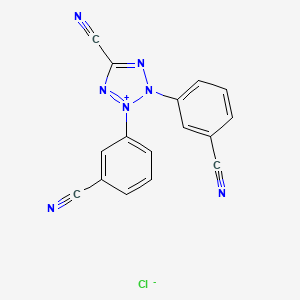

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
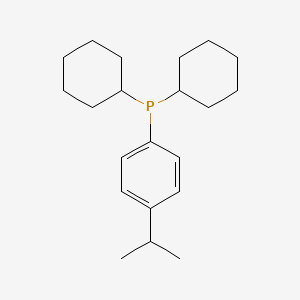
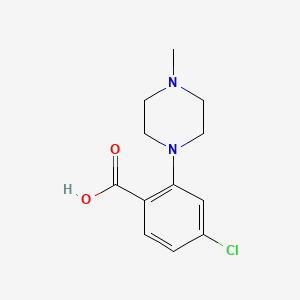
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
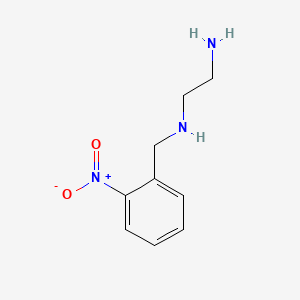

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

